Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)-
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Overview
Description
Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylaniline with diethylamine and formaldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, with simpler structure and fewer functional groups.
N,N-Diethylbenzamide: Similar structure but lacks the dimethylphenyl group.
2,6-Dimethylbenzamide: Contains the dimethylphenyl group but lacks the diethylamino group.
Uniqueness
Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diethylamino and dimethylphenyl groups enhances its versatility in various chemical and biological contexts.
Properties
CAS No. |
74433-32-2 |
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Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(diethylaminomethyl)-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C20H26N2O/c1-5-22(6-2)14-17-11-8-12-18(13-17)20(23)21-19-15(3)9-7-10-16(19)4/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
InChI Key |
VFQXAGZXCLDMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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